molecular formula C32H26N4O4 B14669974 N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide CAS No. 50858-66-7

N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide

Katalognummer: B14669974
CAS-Nummer: 50858-66-7
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: JOPIFWAMVSCJMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with aminophenoxy groups, making it a valuable building block in the synthesis of high-performance polymers and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide typically involves the nucleophilic substitution of aromatic diols with p-chloronitrobenzene, followed by catalytic reduction. The reaction is carried out in the presence of potassium carbonate (K~2~CO~3~) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then subjected to catalytic hydrazine reduction to yield the desired diamine compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale polycondensation reactions using aromatic dicarboxylic acids and diamines. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reducing agents: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), hydrazine (N~2~H~4~)

    Substitution reagents: Halogenated compounds, Lewis acids

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s aminophenoxy groups facilitate binding to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide stands out due to its unique combination of aminophenoxy groups and benzene core, which imparts exceptional thermal stability, mechanical strength, and versatility in chemical reactions. These properties make it a valuable compound for advanced material synthesis and various scientific research applications .

Eigenschaften

CAS-Nummer

50858-66-7

Molekularformel

C32H26N4O4

Molekulargewicht

530.6 g/mol

IUPAC-Name

1-N,3-N-bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C32H26N4O4/c33-23-4-12-27(13-5-23)39-29-16-8-25(9-17-29)35-31(37)21-2-1-3-22(20-21)32(38)36-26-10-18-30(19-11-26)40-28-14-6-24(34)7-15-28/h1-20H,33-34H2,(H,35,37)(H,36,38)

InChI-Schlüssel

JOPIFWAMVSCJMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.